molecular formula C7H9ClN2S2 B073004 Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt CAS No. 1197-56-4

Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt

Cat. No. B073004
CAS RN: 1197-56-4
M. Wt: 220.7 g/mol
InChI Key: IVEZINAHHNNKTD-UHFFFAOYSA-N
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Description

Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt, also known as CPMA, is a chemical compound that has been widely used in scientific research for its unique properties. CPMA is a white crystalline powder that is soluble in water and has a molecular weight of 219.68 g/mol. This compound has been found to have various applications in the field of biochemistry and pharmacology.

Mechanism Of Action

Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt inhibits the activity of metalloproteinases by binding to the active site of the enzyme. This binding prevents the enzyme from degrading extracellular matrix proteins, which are essential for maintaining the integrity of tissues. Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt has been found to be a selective inhibitor of metalloproteinases, which makes it a valuable tool in the study of these enzymes.

Biochemical And Physiological Effects

Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and migration of cancer cells by inhibiting the activity of metalloproteinases. Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt has also been found to reduce the inflammation associated with arthritis by inhibiting the activity of matrix metalloproteinases. In addition, Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt has been found to have a protective effect on the cardiovascular system by inhibiting the activity of metalloproteinases that are involved in the degradation of the extracellular matrix of blood vessels.

Advantages And Limitations For Lab Experiments

Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt has several advantages for lab experiments. It is a selective inhibitor of metalloproteinases, which makes it a valuable tool in the study of these enzymes. Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt is also water-soluble, which makes it easy to handle in the lab. However, Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt has some limitations. It is a relatively expensive compound, which can limit its use in some experiments. In addition, Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt has a short half-life, which means that it needs to be administered frequently in in vivo experiments.

Future Directions

There are several future directions for the use of Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt in scientific research. One direction is the study of the role of metalloproteinases in the development and progression of various diseases. Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt can be used to inhibit the activity of these enzymes and study their effects on disease progression. Another direction is the development of new inhibitors of metalloproteinases based on the structure of Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt. This could lead to the development of new drugs for the treatment of various diseases. Finally, Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt can be used in combination with other drugs to enhance their effectiveness in the treatment of diseases such as cancer and arthritis.
Conclusion:
In conclusion, Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt is a valuable tool in scientific research due to its ability to inhibit the activity of metalloproteinases. Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt has various applications in the field of biochemistry and pharmacology and has been found to have several biochemical and physiological effects. While Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt has some limitations, its unique properties make it a valuable compound for the study of various diseases. Further research on Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt and its derivatives could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt is synthesized by reacting 4-chlorophenyl isothiocyanate with ammonium hydroxide. The reaction is carried out at room temperature for several hours, and the resulting product is then purified by recrystallization. The purity of the final product is confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt has been widely used in scientific research for its ability to inhibit the activity of metalloproteinases. Metalloproteinases are a family of enzymes that play a crucial role in the degradation of extracellular matrix proteins. Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt has been found to inhibit the activity of these enzymes by binding to the active site of the enzyme. This property of Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt has made it a valuable tool in the study of various diseases such as cancer, arthritis, and cardiovascular diseases.

properties

CAS RN

1197-56-4

Product Name

Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt

Molecular Formula

C7H9ClN2S2

Molecular Weight

220.7 g/mol

IUPAC Name

azane;(4-chlorophenyl)carbamodithioic acid

InChI

InChI=1S/C7H6ClNS2.H3N/c8-5-1-3-6(4-2-5)9-7(10)11;/h1-4H,(H2,9,10,11);1H3

InChI Key

IVEZINAHHNNKTD-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1N=C(S)S)Cl.N

SMILES

C1=CC(=CC=C1NC(=S)S)Cl.N

Canonical SMILES

C1=CC(=CC=C1NC(=S)[S-])Cl.[NH4+]

Other CAS RN

1197-56-4

synonyms

Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt

Origin of Product

United States

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